4-Aminobenzonitrile-d4

Description

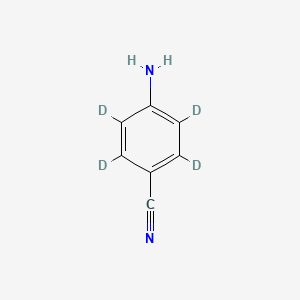

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAZINRZQSAIAY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Aminobenzonitrile-d4 chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 4-Aminobenzonitrile-d4

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Introduction

This compound is the deuterated analog of 4-aminobenzonitrile.[1] It is a stable, isotopically labeled compound valuable in medicinal chemistry and pharmaceutical research.[1] The substitution of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring makes it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The presence of both an amino and a nitrile group on the benzene ring provides a versatile scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] Its non-deuterated counterpart is a key intermediate in the synthesis of various therapeutic agents, including treatments for hypertension and certain cancers.[2]

Chemical and Physical Properties

The core properties of this compound are summarized below. For comparative purposes, data for the non-deuterated 4-Aminobenzonitrile is also included.

Table 1: General Chemical Properties

| Property | This compound | 4-Aminobenzonitrile |

| IUPAC Name | 4-aminobenzonitrile-2,3,5,6-d4 | 4-aminobenzonitrile[3] |

| Synonyms | 4-Cyanoaniline-d4; 4-Cyanobenzenamine-d4[1] | p-Aminobenzonitrile, 4-Cyanoaniline[3][4] |

| CAS Number | 1331866-32-0[1][5] | 873-74-5[3][6] |

| Molecular Formula | H₂NC₆D₄CN[5] | C₇H₆N₂[3] |

| Molecular Weight | 122.08 g/mol [5] | 118.14 g/mol [3] |

| Appearance | - | Off-white or beige to orange-yellow crystalline powder/chunks.[3][7] |

| Melting Point | - | 83 - 85 °C[8] |

| Boiling Point | - | 167 °C / 1 mmHg[8] |

| Purity | 99 atom % D[5] | ≥98%[6] |

| Solubility | - | Soluble in ethyl acetate, dichloromethane, chloroform, acetone, benzene, and alcohols.[9][10] Insoluble in water.[9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra for the deuterated compound are not widely published, the data for its non-deuterated analog are well-documented and provide a foundational reference. The primary difference in the ¹H NMR spectrum would be the absence of signals corresponding to the aromatic protons.

Table 2: Spectroscopic Information for 4-Aminobenzonitrile (Non-deuterated)

| Spectrum Type | Key Features and Observations |

| ¹H NMR | In CDCl₃: Signals appear for the amino group protons (br s, 2H) and aromatic protons (m, 4H).[11] |

| ¹³C NMR | In CDCl₃: Shows distinct signals for the carbon atoms of the benzene ring and the nitrile group.[11] |

| IR Spectrum | Key peaks correspond to -NH₂ stretching (3470, 3380 cm⁻¹), -C≡N stretching (2210 cm⁻¹), and phenyl group vibrations (1630, 740 cm⁻¹).[12][13] |

| Mass Spec (MS) | The electron ionization (EI) mass spectrum is available for detailed structural confirmation.[3][13] |

Experimental Protocols

Synthesis of Aminobenzonitriles

Several methods exist for the synthesis of aminobenzonitriles, including the dehydration of the corresponding aminobenzamide.[9][12][14] A typical protocol involves using a dehydrating agent in an appropriate solvent. The synthesis of the deuterated analog would follow a similar pathway, starting with a deuterated precursor.

General Protocol: Dehydration of 4-Aminobenzamide [14]

-

Reaction Setup : In a 1000 mL reaction flask equipped with a brine-cooled reflux device, add 510 g of toluene (B28343) and 102 g (0.75 mol) of 4-aminobenzamide.

-

Addition of Dehydrating Agent : Heat the mixture to 90-100 °C. Slowly add 205 g (1.72 mol) of thionyl chloride dropwise. A significant amount of gas (HCl + SO₂) will be generated and should be appropriately scrubbed.

-

Reaction Completion : After the addition is complete, maintain the temperature until all starting material dissolves and gas evolution ceases.

-

Hydrolysis : In a separate flask, heat 102 g of water to 50-60°C. Add the reaction mixture (dehydration liquid) dropwise. Control the addition rate as tail gas (SO₂) will be produced.

-

Neutralization and Extraction : Once the addition is complete and no more gas is released, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide (B78521) solution while the solution is still hot.

-

Isolation : Allow the layers to separate. The organic layer is then cooled slowly to 0-5°C to crystallize the product. The resulting solid is collected by filtration and washed.

Purification

Purification is typically achieved through recrystallization or column chromatography.

General Protocol: Column Chromatography [15]

-

Sample Preparation : Dissolve the crude product in a minimum amount of a suitable solvent, such as chloroform.

-

Chromatography : Perform column chromatography on silica (B1680970) gel.

-

Elution : Elute the column with a solvent system like ethyl acetate/petroleum ether (e.g., a 1:10 ratio).[15]

-

Isolation : Collect the fractions containing the pure product and concentrate them in vacuo to yield the purified 4-aminobenzonitrile.

Caption: General workflow for synthesis and purification.

Applications in Drug Development

4-Aminobenzonitrile and its deuterated form are significant in pharmaceutical research and development.

-

Synthetic Intermediate : The non-deuterated compound is a crucial building block for synthesizing various pharmaceuticals.[2][7] Notable examples include Bicalutamide, Etoricoxib, and Dabigatran etexilate.[9] Its unique structure, with reactive amino and nitrile groups, allows for diverse chemical transformations to build complex molecular architectures.[2]

-

Labeled Internal Standard : this compound serves as an excellent internal standard for pharmacokinetic studies.[1] The incorporation of stable heavy isotopes like deuterium is a common practice in drug development to trace and quantify drug molecules and their metabolites accurately.[1] Deuteration can sometimes alter the metabolic and pharmacokinetic profiles of drugs, a phenomenon that is itself an area of active research.[1]

-

Bioisosterism : The nitrile group is a versatile pharmacophore. It can act as a hydrogen bond acceptor, mimicking carbonyl groups in interactions with biological targets, such as in the case of non-steroidal aromatase inhibitors used for breast cancer treatment.[16]

Safety and Handling

Handling 4-Aminobenzonitrile requires adherence to standard laboratory safety protocols. The following information is based on the non-deuterated form.

-

Hazards : It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[4][6][17] It is also suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects.[6] It may cause skin, eye, and respiratory tract irritation.[4][18]

-

Precautions : Use only in a well-ventilated area or under a chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6] Avoid breathing dust and prevent contact with skin and eyes.[4]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[4][17] It is also noted to be light-sensitive.[8]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water.[17] For skin contact, wash off immediately with plenty of water.[17] If inhaled, move the person to fresh air.[17] If swallowed, call a poison center or doctor immediately.[17]

This guide provides a detailed overview of this compound for professionals in the scientific community. The data presented underscores its importance as a research tool, particularly in the fields of synthetic chemistry and pharmaceutical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 4-Aminobenzonitrile-2,3,5,6-d4 | CymitQuimica [cymitquimica.com]

- 6. carlroth.com [carlroth.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Free Article [chemicalbook.com]

- 13. Benzonitrile, 4-amino- [webbook.nist.gov]

- 14. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 15. rsc.org [rsc.org]

- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. msds.nipissingu.ca [msds.nipissingu.ca]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Aminobenzonitrile-d4: Physical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4-Aminobenzonitrile-d4, a deuterated isotopologue of 4-aminobenzonitrile (B131773). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This guide includes a summary of its physical characteristics, a detailed experimental protocol for its primary application, and logical workflow diagrams.

Core Physical and Chemical Properties

This compound (4-Cyanoaniline-d4) is a stable, non-radioactive isotopologue of 4-aminobenzonitrile where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart and makes it an ideal internal standard for quantitative analysis using mass spectrometry.

While specific experimentally determined physical properties for this compound are not widely published, they can be closely estimated based on the well-characterized properties of 4-aminobenzonitrile and the known effects of deuteration. Deuterated compounds typically exhibit slightly higher melting and boiling points compared to their non-deuterated analogs.

Table 1: Physical and Chemical Properties of this compound and 4-Aminobenzonitrile

| Property | This compound | 4-Aminobenzonitrile |

| CAS Number | 1331866-32-0[1] | 873-74-5 |

| Molecular Formula | C₇H₂D₄N₂ | C₇H₆N₂ |

| Molecular Weight | 122.16 g/mol [1] | 118.14 g/mol [2] |

| Appearance | Estimated: Off-white to pale yellow crystalline powder | Off-white or beige to orange-yellow crystalline powder |

| Melting Point | Estimated: Slightly higher than 83-87 °C | 83-87 °C[3] |

| Boiling Point | Estimated: Slightly higher than 285-325 °C | Decomposes at 285 °C[3], 325.1 °C[4] |

| Solubility | Estimated: Sparingly soluble in water; Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform | Sparingly soluble in water; Soluble in ethanol, acetone[3], ethyl acetate, dichloromethane, and chloroform[5] |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for isotope dilution analysis.[1]

Protocol: Quantitative Analysis of a Target Analyte using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of a target analyte in a complex matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

1. Materials and Reagents:

-

Target analyte of interest

-

This compound (Internal Standard, IS)

-

LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)

-

Sample matrix (e.g., blank plasma)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

LC column suitable for the separation of the target analyte

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

2. Preparation of Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the target analyte and this compound in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of the target analyte at different concentrations by serial dilution of the primary stock solution.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

3. Sample Preparation:

-

Spiking: To an aliquot of the sample matrix (and calibration standards and quality control samples), add a precise volume of the this compound internal standard working solution.

-

Extraction: Perform a sample clean-up procedure to remove interfering matrix components. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Reconstitution: After extraction, evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared samples onto the LC system. Develop a gradient elution method to achieve chromatographic separation of the target analyte and the internal standard from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the target analyte and this compound. The mass difference of 4 Da will allow for their distinct detection.

5. Data Analysis:

-

Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of the target analyte and this compound.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the known concentrations of the calibration standards.

-

Quantification: Determine the concentration of the target analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Synthesis Workflow

The synthesis of this compound is not commonly detailed, but it would likely follow a similar pathway to its non-deuterated counterpart, utilizing deuterated starting materials or reagents. A plausible generalized workflow is the reduction of a deuterated nitrobenzonitrile.

Caption: Generalized synthesis workflow for this compound.

Experimental Workflow: Quantitative Analysis using an Internal Standard

The following diagram illustrates the logical flow of using this compound as an internal standard in a quantitative LC-MS/MS experiment.

Caption: Experimental workflow for quantitative analysis using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-氨基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Aminobenzonitrile, 98% (873-74-5) - 4-Aminobenzonitrile, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. bloomtechz.com [bloomtechz.com]

Technical Guide: 4-Aminobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminobenzonitrile-d4, a deuterated stable isotope-labeled internal standard crucial for quantitative analytical studies. This document details its chemical and physical properties, outlines a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and provides a plausible synthetic route.

Core Data

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1331866-32-0 | [1][2] |

| Molecular Formula | C₇H₂D₄N₂ | [3][4] |

| Molecular Weight | 122.16 g/mol | [3][4] |

| Isotopic Enrichment | ≥98 atom % D | [3][4] |

| Appearance | Solid; Off-white to beige crystalline powder | [3][4] |

| Melting Point | 83-86 °C (for unlabeled) | [5][6] |

| Solubility | Soluble in ethyl acetate, dichloromethane (B109758), and chloroform. Insoluble in water. | [6] |

| Storage Conditions | Store at room temperature, protected from light and moisture. | [3][4] |

Unlabeled Compound Information

| Property | Value | Reference |

| Compound Name | 4-Aminobenzonitrile (B131773) | |

| CAS Number | 873-74-5 | [1][2] |

| Molecular Formula | C₇H₆N₂ | [5] |

| Molecular Weight | 118.14 g/mol | [5] |

Experimental Protocols

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is through hydrogen-deuterium exchange on the aromatic ring of 4-aminobenzonitrile using a deuterated acid catalyst. This method is advantageous as it directly introduces deuterium (B1214612) onto the aromatic ring with high efficiency.

Principle: The synthesis is based on an electrophilic aromatic substitution reaction where deuterons (D⁺) from a strong deuterated acid replace the hydrogen atoms on the electron-rich aromatic ring of 4-aminobenzonitrile. The amino group activates the ortho and para positions, but since the para position is already substituted, deuteration occurs at the four ortho and meta positions.

Materials:

-

4-Aminobenzonitrile

-

Deuterated trifluoroacetic acid (TFA-d) or Deuterated sulfuric acid (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile in deuterated trifluoroacetic acid.

-

Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final product with high isotopic purity.

Use as an Internal Standard in LC-MS/MS

This compound is an ideal internal standard for the quantification of 4-aminobenzonitrile and related compounds in complex biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing accurate and precise quantification.

Principle: A known amount of this compound is added to the samples at the beginning of the sample preparation process. During LC-MS/MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in the unknown samples.

Materials:

-

This compound (Internal Standard)

-

4-Aminobenzonitrile (Analyte)

-

Biological matrix (e.g., plasma, urine)

-

Formic acid

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Stock Solutions: Prepare stock solutions of the analyte and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions of the analyte by serially diluting the stock solution with a mixture of methanol and water (1:1 v/v) to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of the biological sample (calibration standard, quality control, or unknown sample), add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

-

Detect the analyte and the internal standard using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. The specific precursor and product ion transitions for both the analyte and the internal standard should be optimized beforehand.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples using the calibration curve.

-

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Logical Relationship for Accurate Quantification

Caption: The internal standard corrects for analytical variability, leading to accurate results.

References

- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 5. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Aminobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Aminobenzonitrile-d4, a deuterated isotopologue of 4-aminobenzonitrile (B131773). This compound is a valuable tool in medicinal chemistry and drug development, often used as an internal standard in pharmacokinetic studies or to investigate kinetic isotope effects. This document outlines a robust two-step synthetic pathway, including detailed experimental protocols and purification methods.

Overview of the Synthetic Strategy

The synthesis of this compound is approached in a two-stage process. The first stage involves the synthesis of the non-deuterated precursor, 4-aminobenzonitrile, via the dehydration of 4-aminobenzamide. The second, crucial stage is the introduction of deuterium (B1214612) atoms onto the aromatic ring through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4-Aminobenzonitrile

The synthesis of 4-aminobenzonitrile is achieved through the dehydration of 4-aminobenzamide. Several dehydrating agents can be employed; this guide details a common method using thionyl chloride.

Experimental Protocol: Dehydration of 4-Aminobenzamide

Materials:

-

4-Aminobenzamide

-

Thionyl chloride (SOCl₂)

-

Water

-

30% Sodium hydroxide (B78521) solution

Equipment:

-

1000 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 510 g of toluene and 102 g (0.75 mol) of 4-aminobenzamide.

-

Dehydration: Heat the mixture to 90-100 °C with stirring. Slowly add 205 g (1.72 mol) of thionyl chloride dropwise from the dropping funnel. A significant amount of gas (HCl and SO₂) will be evolved; ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction Completion: After the addition of thionyl chloride is complete, continue heating at reflux until the evolution of gas ceases and all the solid material has dissolved.

-

Hydrolysis: Cool the reaction mixture to 50-60 °C. In a separate flask, add 102 g of water and heat to 50-60 °C. Slowly add the dehydration reaction mixture to the hot water with vigorous stirring. Control the rate of addition to manage the evolution of SO₂.

-

Neutralization and Extraction: Continue stirring until gas evolution stops. While the mixture is still warm, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.

-

Crystallization and Isolation: Cool the organic layer to 0-5 °C with slow stirring to induce crystallization. Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene.

-

Drying: Dry the purified 4-aminobenzonitrile in a vacuum oven at a temperature not exceeding 60 °C.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-Aminobenzamide | [1] |

| Reagents | Toluene, Thionyl Chloride | [1] |

| Reaction Temperature | 90-100 °C | [1] |

| Typical Yield | >90% | [1] |

| Melting Point | 84-86 °C | [2] |

Stage 2: Synthesis of this compound

The deuteration of 4-aminobenzonitrile is accomplished via an acid-catalyzed hydrogen-deuterium exchange on the aromatic ring. This method utilizes a strong deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), to facilitate the electrophilic substitution of hydrogen atoms with deuterium.

Caption: Experimental workflow for the H-D exchange reaction.

Experimental Protocol: Acid-Catalyzed H-D Exchange

Note: This is a representative protocol adapted from general procedures for the deuteration of anilines. Optimization may be required for 4-aminobenzonitrile.

Materials:

-

4-Aminobenzonitrile

-

Deuterated trifluoroacetic acid (CF₃COOD)

-

Deuterium oxide (D₂O)

-

Saturated sodium bicarbonate solution (prepared with D₂O)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask with a septum

-

Magnetic stirrer

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile in deuterated trifluoroacetic acid (CF₃COOD). The ratio of substrate to acid should be optimized, but a starting point is typically 1:10 to 1:20 (w/v).

-

Reaction: Stir the solution at room temperature. The reaction progress can be monitored by ¹H NMR by taking small aliquots, quenching them with a basic D₂O solution, extracting with a deuterated solvent, and observing the disappearance of the aromatic proton signals. Reaction times can vary from a few hours to overnight depending on the desired level of deuteration.

-

Work-up: Once the desired level of deuteration is achieved, carefully quench the reaction by slowly adding the acidic solution to a stirred, cooled (ice bath) saturated solution of sodium bicarbonate in D₂O until the mixture is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude deuterated product can be purified using methods analogous to its non-deuterated counterpart, such as recrystallization or column chromatography.

Recrystallization

Solvent Selection: Suitable solvents for recrystallization include water, ethanol (B145695), or a mixture of ethanol and water.[2]

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

If there are insoluble impurities, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography

Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.

Mobile Phase: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically used. The polarity of the eluent can be adjusted based on TLC analysis. For amines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.5%), to the eluent to prevent tailing.[3]

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the reduction or disappearance of the signals corresponding to the aromatic protons. ¹³C NMR can confirm the integrity of the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry will show an increase in the molecular weight corresponding to the number of deuterium atoms incorporated. For this compound, the molecular weight should be approximately 4 mass units higher than the non-deuterated compound.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Data Summary

The following table summarizes the key quantitative data for the synthesis and properties of 4-Aminobenzonitrile and its deuterated analog.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Synthesis Step |

| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 84-86 | Dehydration of 4-aminobenzamide |

| This compound | C₇H₂D₄N₂ | ~122.16 | ~84-86 | Acid-catalyzed H-D exchange |

Disclaimer: The provided experimental protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized to achieve desired results.

References

Deuterium-Labeled 4-Aminobenzonitrile: A Technical Guide for Advanced Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled 4-aminobenzonitrile (B131773) is a stable isotope-labeled derivative of 4-aminobenzonitrile, a key building block in the synthesis of various pharmaceuticals and materials. While specific research on the direct applications of deuterated 4-aminobenzonitrile is not extensively published, its potential utility in drug discovery and development is significant based on the established roles of deuterium (B1214612) labeling. This technical guide explores the prospective applications of deuterium-labeled 4-aminobenzonitrile, focusing on its use as an internal standard for quantitative bioanalysis, in metabolic pathway elucidation, and for leveraging the kinetic isotope effect to enhance the pharmacokinetic profiles of derivative drug candidates. This document provides a theoretical framework and generalized experimental protocols to guide researchers in harnessing the potential of this compound.

Introduction to 4-Aminobenzonitrile and Deuterium Labeling

4-Aminobenzonitrile is a crucial intermediate in the synthesis of a range of organic molecules, including pharmaceuticals such as Bicalutamide, Etoricoxib, and Dabigatran etexilate.[1][2] Its chemical structure, featuring a primary amine and a nitrile group on a benzene (B151609) ring, makes it a versatile precursor for creating more complex molecular architectures.[3]

Deuterium, a stable isotope of hydrogen, has become an invaluable tool in pharmaceutical research.[4] The replacement of hydrogen with deuterium can lead to a number of advantageous properties in a molecule, primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[4][5] Furthermore, the mass difference between deuterated and non-deuterated compounds allows for their distinct detection and quantification in mass spectrometry-based assays.[6]

Potential Applications of Deuterium-Labeled 4-Aminobenzonitrile

Internal Standard for Quantitative Bioanalysis

Key Advantages:

-

Similar Physicochemical Properties: Deuterium labeling minimally alters the chemical properties, ensuring that the labeled and unlabeled compounds co-elute in chromatography and exhibit similar ionization efficiency in the mass spectrometer.[7]

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for the clear differentiation and quantification of the analyte and the internal standard.[6]

-

Accurate Quantification: By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise quantification of the non-labeled analyte.[7]

Generalized Experimental Protocol for use as an Internal Standard:

-

Preparation of Standard Solutions: Prepare stock solutions of both non-labeled 4-aminobenzonitrile (the analyte) and deuterium-labeled 4-aminobenzonitrile (the internal standard) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Sample Preparation: To a known volume of the biological matrix (e.g., plasma, urine), add a fixed amount of the deuterium-labeled 4-aminobenzonitrile internal standard solution.

-

Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix.

-

LC-MS Analysis: Inject the extracted sample onto an appropriate liquid chromatography system coupled to a mass spectrometer.

-

Quantification: Monitor the specific mass transitions for both the analyte and the internal standard. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Below is a logical workflow for using a deuterated compound as an internal standard.

Metabolic Pathway Elucidation

Deuterium-labeled 4-aminobenzonitrile can be a powerful tool for tracing the metabolic fate of drug candidates derived from it. By incorporating the deuterated precursor into the synthesis of a potential drug molecule, researchers can track the biotransformation of the drug in vivo or in vitro.

Methodology:

-

Synthesis of Labeled Drug: Synthesize the drug candidate using deuterium-labeled 4-aminobenzonitrile as a starting material.

-

In Vitro/In Vivo Studies: Incubate the deuterated drug with liver microsomes or administer it to an animal model.

-

Metabolite Identification: Analyze biological samples (e.g., microsomal incubate, plasma, urine) using high-resolution mass spectrometry. The presence of the deuterium label will result in a characteristic mass shift in the drug and its metabolites, creating a distinct isotopic pattern that facilitates their identification.

This approach helps in identifying the sites of metabolism on the molecule and understanding the metabolic pathways, which is crucial for drug design and safety assessment.

The following diagram illustrates the general process of using a deuterated compound for metabolite identification.

References

- 1. guidechem.com [guidechem.com]

- 2. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 3. guidechem.com [guidechem.com]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 7. benchchem.com [benchchem.com]

Isotopic purity of 4-Aminobenzonitrile-d4

An In-Depth Technical Guide to the Isotopic Purity of 4-Aminobenzonitrile-d4

For researchers, scientists, and professionals in drug development, understanding the isotopic purity of deuterated compounds is of paramount importance. Deuterium-labeled molecules, such as this compound, are critical tools in mechanistic studies, metabolic profiling, and as internal standards in quantitative bioanalysis using mass spectrometry.[1] The substitution of hydrogen with deuterium (B1214612) can alter a molecule's metabolic fate, potentially enhancing its pharmacokinetic profile.[1] This guide provides a technical overview of the isotopic purity of this compound, covering its quantitative assessment, the methodologies for its determination, and the underlying synthetic considerations.

Introduction to Isotopic Purity

Isotopic purity is a critical quality attribute of any deuterated compound. It defines the extent to which the intended isotope (deuterium) has replaced other isotopes (primarily protium (B1232500), ¹H) at specific atomic positions. For a compound like this compound, where four hydrogen atoms on the benzene (B151609) ring are targeted for substitution, it is practically impossible to achieve 100% isotopic purity.[2] The final product is typically a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d4, d3, d2, etc.).[2]

Regulatory bodies often require rigorous characterization and quantification of these isotopologues.[2] Therefore, two key terms must be distinguished:

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position in the molecule.[2]

-

Species Abundance: Refers to the percentage of the entire molecular population that has a specific isotopic composition (e.g., the percentage of molecules that are purely d4).[2]

Quantitative Data for this compound

Commercially available 4-Aminobenzonitrile-2,3,5,6-d4 is typically offered at a high level of isotopic enrichment. The data below is summarized from suppliers of this stable isotope-labeled compound.

| Parameter | Value | Source(s) |

| Product Name | 4-Aminobenzonitrile-2,3,5,6-d4 | [3][4] |

| CAS Number | 1331866-32-0 | [4][5] |

| Isotopic Enrichment | 99 atom % D | [3][4] |

| Chemical Purity | >98% | [3][6] |

This high isotopic enrichment (99 atom % D) indicates that at any of the four specified positions on the aromatic ring, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on high-precision analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[7]

Proton NMR (¹H-NMR) Spectroscopy

Proton NMR is exceptionally precise for quantifying the small amounts of residual hydrogen in a highly deuterated sample.[2] By comparing the integration of the residual proton signals to that of a known, non-deuterated internal standard, the overall isotopic enrichment can be accurately determined.

Detailed Protocol (General Method):

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and a similar mass of a suitable internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube.

-

Dissolution: Dissolve the sample and standard in a deuterated solvent that does not have signals in the region of interest (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio for the small residual proton signals. A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.

-

Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Quantification: Carefully integrate the residual ¹H signals corresponding to the aromatic protons in this compound and the signal from the internal standard.

-

Calculation: Calculate the isotopic purity based on the relative integrals of the analyte and the standard, accounting for their respective molecular weights and number of protons.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the distribution of isotopologues (species abundance).[2] By precisely measuring the mass-to-charge ratio (m/z), HRMS can resolve the signals from the d4, d3, d2, etc., species, whose masses differ by approximately 1.006 Da (the difference between a deuterium and a protium atom). Electrospray ionization (ESI) is a common technique for this analysis.[8][9]

Detailed Protocol (General Method):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with ESI-MS, such as acetonitrile (B52724) or methanol, often with a small percentage of formic acid to promote ionization.

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of resolving powers greater than 10,000.

-

Infusion and Ionization: Infuse the sample directly into the ESI source at a constant flow rate. Optimize source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal for the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the full scan mass spectrum in the relevant m/z range. The expected [M+H]⁺ for the d4 species (C₇H₃D₄N₂⁺) is approximately 123.08.

-

Data Analysis: Extract the ion chromatogram for the isotopic cluster. Measure the relative abundance of each isotopologue peak (e.g., m/z for d4, d3, d2, etc.).

-

Purity Calculation: Calculate the isotopic purity by expressing the abundance of the desired d4 peak as a percentage of the total abundance of all related isotopologue peaks.

Synthesis of this compound

While specific, proprietary synthesis routes are not publicly detailed, a plausible pathway for this compound can be inferred from known methods for its non-deuterated analog.[10][11] A common industrial synthesis involves the dehydration of the corresponding amide.[11][12] Therefore, a logical route would start with a deuterated precursor.

A potential synthetic pathway could involve the nitration of a commercially available deuterated benzene (benzene-d6), followed by conversion to the nitrile and subsequent reduction of the nitro group to an amine. The diagram below illustrates this logical relationship.

Visualizations

The following diagrams illustrate the workflows and pathways described in this guide.

Caption: A logical synthetic pathway for this compound.

Caption: Experimental workflow for isotopic purity analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. 4-Aminobenzonitrile-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 4-Aminobenzonitrile-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 6. 4-Aminobenzonitrile | 873-74-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. guidechem.com [guidechem.com]

- 11. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 12. Free Article [chemicalbook.com]

Certificate of Analysis: A Technical Guide to 4-Aminobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of 4-Aminobenzonitrile-d4, a deuterated internal standard crucial for quantitative bioanalytical studies. This document outlines the typical specifications found in a Certificate of Analysis (CoA), details the experimental protocols used for its quality assessment, and provides visual representations of the analytical workflow and data interpretation.

Quantitative Data Summary

The quality of this compound is assessed through a variety of analytical techniques to confirm its identity, purity, and isotopic enrichment. The following table summarizes the typical quantitative data presented in a Certificate of Analysis.

| Test Parameter | Specification | Result |

| Identity | ||

| ¹H NMR Spectrum | Conforms to structure | Conforms |

| Mass Spectrum | Conforms to structure | Conforms |

| Purity & Strength | ||

| Chemical Purity (by HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Enrichment (by NMR) | ≥ 98 atom % D | 99 atom % D |

| Physical Properties | ||

| Appearance | White to off-white solid | Off-white solid |

| Residual Solvents | ||

| (As per USP <467>) | Meets requirements | Meets requirements |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

¹H NMR spectroscopy is used to confirm the chemical structure and determine the isotopic enrichment of this compound.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Procedure for Structural Confirmation: The ¹H NMR spectrum is acquired and compared to the known spectrum of 4-Aminobenzonitrile. The absence of proton signals at the deuterated positions confirms the isotopic labeling.

-

Procedure for Isotopic Enrichment: The residual proton signals in the deuterated regions of the spectrum are integrated and compared to the integral of a non-deuterated proton signal in the molecule. This ratio is used to calculate the atom percent of deuterium (B1214612).

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of this compound, which will be higher than the non-deuterated analog due to the presence of deuterium atoms.

-

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatograph (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound. The observed mass-to-charge ratio (m/z) is compared to the theoretical value.

Visualized Workflows and Data Interpretation

The following diagrams, generated using the DOT language, illustrate the analytical workflow and the logical relationships in data interpretation for the quality control of this compound.

An In-depth Technical Guide to the Safety of 4-Aminobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 4-Aminobenzonitrile-d4. It is important to note that specific safety and toxicological data for the deuterated form (d4) are not extensively available. Therefore, this guide is primarily based on the well-documented Safety Data Sheet (SDS) for the non-deuterated parent compound, 4-Aminobenzonitrile (CAS No. 873-74-5). The chemical and toxicological properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart.[1]

Chemical and Physical Properties

The fundamental physical and chemical characteristics of 4-Aminobenzonitrile are summarized below. These properties are critical for safe handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | [2][3][4][5][6] |

| Molecular Weight | 118.14 g/mol | [2][3][5] |

| Molecular Weight (d4) | 122.16 g/mol | [7] |

| Appearance | White to pale yellow or off-white crystalline powder.[3][4][5] | [3][4][5] |

| Melting Point | 82-87 °C | [5][6][8][9] |

| Boiling Point | 167 °C at 1 mmHg | [6] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform.[3][4][9] | [3][4][9] |

| Vapor Pressure | 0.00887 mmHg | [2] |

| CAS Number | 873-74-5 | [2][3][4][6][10][11][12] |

| EC Number | 212-850-1 | [3][4][6][10][11] |

Hazard Identification and GHS Classification

4-Aminobenzonitrile is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a clear indication of its potential health and environmental risks.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or harmful if swallowed.[2][4][10][12][13] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2][4][13] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2][13] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][4][8][12] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][8] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[10][11][13] |

| Aquatic Hazard, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects.[10][11] |

Signal Word: Danger [2][4][8][11][12]

Toxicological Data

The following table summarizes the key quantitative toxicological data available for 4-Aminobenzonitrile.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 283 mg/kg[3][6] |

| LD50 | Mouse | Oral | 168 mg/kg[3] |

| Draize Test | Rabbit | Eye | 100 mg (Moderate irritation)[3] |

| EC50 (Microtox test) | Phytobacterium phosphoreum | - | 0.19 mg/L (30 min)[3] |

Experimental Protocols

While detailed experimental protocols are proprietary to the testing laboratories, the methodologies for the key toxicological studies cited are standardized.

-

Acute Oral Toxicity (LD50): This study determines the single dose of a substance that causes the death of 50% of a group of test animals (e.g., rats or mice). The protocol, typically following OECD Guideline 423, involves administering the substance orally via gavage to a group of fasted animals. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value is calculated from the dose at which 50% of the animals die.[3][6]

-

Draize Eye Irritation Test: This test assesses the potential of a substance to cause irritation or damage to the eye. Following a procedure similar to OECD Guideline 405, a small amount of the test substance (e.g., 100 mg) is applied to one eye of a conscious rabbit, with the other eye serving as a control. The eyes are then observed and scored for redness, swelling, and discharge at specific intervals over a period of days.[3]

First Aid and Emergency Response

Immediate and appropriate first aid is critical in the event of exposure. The following workflow outlines the necessary steps.

Handling, Storage, and Personal Protection

Safe laboratory practice requires a clear understanding of the relationship between the substance's hazards and the necessary protective measures.

Handling and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[3][14] Avoid generating dust.[3] Wash hands thoroughly after handling.[3][8] Do not eat, drink, or smoke when using this product.[12][13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][14] Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][8] Store locked up.[12][13][14]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is directly dictated by the identified hazards.

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal temperatures and pressures.[3][4]

-

Conditions to Avoid: Avoid dust generation, excess heat, and exposure to light.[3][6]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[3][8]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[3][8][10]

Disposal Considerations

Disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. It should be disposed of through a licensed professional waste disposal service. Do not empty into drains or the environment.[6][14][15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. carlroth.com [carlroth.com]

- 12. aksci.com [aksci.com]

- 13. echemi.com [echemi.com]

- 14. msds.nipissingu.ca [msds.nipissingu.ca]

- 15. carlroth.com [carlroth.com]

In-Depth Technical Guide on the Solubility of 4-Aminobenzonitrile-d4 in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzonitrile (B131773) and its deuterated isotopologues are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds. A thorough understanding of their solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development. This guide summarizes the known solubility characteristics of 4-aminobenzonitrile in a range of common organic solvents and provides a general experimental protocol for solubility determination.

Physicochemical Properties of 4-Aminobenzonitrile

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂ | [1][2] |

| Molecular Weight | 118.14 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Melting Point | 83-87 °C | [2] |

| Boiling Point | 286.5 °C at 760 mmHg | [2] |

| Density | ~1.14 g/cm³ | [2] |

Quantitative Solubility Data

Comprehensive quantitative solubility data for 4-aminobenzonitrile in a wide array of organic solvents is limited in publicly accessible databases. The following table summarizes the available quantitative and qualitative data. Researchers are encouraged to determine precise solubility for their specific applications and conditions.

| Solvent | Classification | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Water | Polar Protic | 0.83 | 23 | Sparingly soluble.[3] |

| Methanol | Polar Protic | Data not available | - | Reported as soluble or slightly soluble.[4] |

| Ethanol | Polar Protic | Data not available | - | Reported as soluble.[5] |

| Acetone | Polar Aprotic | Data not available | - | Reported as soluble.[5] |

| Ethyl Acetate | Polar Aprotic | Data not available | - | Reported as soluble.[2][4] |

| Dichloromethane | Halogenated | Data not available | - | Reported as soluble.[2][4] |

| Chloroform | Halogenated | Data not available | - | Reported as soluble.[2][4] |

| Toluene | Non-polar | Data not available | - | Expected to have limited solubility.[6] |

| Hexane | Non-polar | Data not available | - | Expected to have limited solubility.[6] |

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a solid compound like 4-aminobenzonitrile in an organic solvent. This protocol is based on standard laboratory procedures for solubility testing.

4.1. Materials and Equipment

-

4-Aminobenzonitrile-d4 (or 4-Aminobenzonitrile)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Drying oven

-

Volumetric flasks and pipettes

4.2. Experimental Workflow

The logical flow for determining solubility can be visualized as follows:

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-aminobenzonitrile to a vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed in the thermostatic bath to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

To ensure all undissolved solids are removed, pass the supernatant through a syringe filter (0.22 µm) that is compatible with the solvent.

-

Dispense the filtered, saturated solution into a pre-weighed container.

-

Record the exact volume of the aliquot taken.

-

-

Gravimetric Determination:

-

Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, place the container in a drying oven until a constant weight is achieved.

-

Weigh the container with the dry residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

The solubility can then be expressed in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Factors Influencing Solubility

The solubility of 4-aminobenzonitrile is influenced by several factors:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[6]

-

Solvent Polarity: As a polar molecule, 4-aminobenzonitrile is more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility is limited in non-polar hydrocarbon solvents.[6]

-

pH: In aqueous solutions, the amino group can be protonated at low pH, which can affect its solubility.[6]

Logical Relationship of Solubility Factors

The interplay of molecular structure and solvent properties dictates the solubility of a compound. This relationship is illustrated in the diagram below.

References

- 1. 4-Aminobenzonitrile CAS#: 873-74-5 [m.chemicalbook.com]

- 2. 4-Aminobenzonitrile CAS 873-74-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. echemi.com [echemi.com]

- 4. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Stability and Storage of 4-Aminobenzonitrile-d4

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Aminobenzonitrile-d4, a deuterated isotopologue of 4-aminobenzonitrile (B131773). The information presented here is crucial for researchers, scientists, and professionals in drug development to ensure the integrity and longevity of this compound in a laboratory setting. While specific stability data for the deuterated form is limited, the following information, based on the non-deuterated compound, serves as a reliable guideline due to the chemical similarity.

Physical and Chemical Properties

This compound is the deuterated form of 4-aminobenzonitrile.[1] The physical and chemical properties of 4-aminobenzonitrile are summarized below and are expected to be very similar for its deuterated counterpart.

| Property | Value |

| Appearance | Off-white or beige to orange-yellow crystalline powder or chunks.[2][3] |

| Molecular Formula | C₇H₂D₄N₂[1] |

| Molecular Weight | 122.16 g/mol [1] |

| Melting Point | 83-85 °C[4] |

| Boiling Point | 167 °C at 1 mmHg[3][4] |

| Solubility | Soluble in ethyl acetate, dichloromethane, and chloroform. Slightly soluble in water.[2][3][5] |

| pKa | 1.74 (at 25 °C)[2][3] |

Stability Profile

4-Aminobenzonitrile is a chemically stable compound under normal laboratory conditions.[2][5] Key stability considerations are outlined below:

| Condition | Stability |

| Temperature | Stable at normal temperatures and pressures.[2][5] |

| Light | Light sensitive; exposure to light should be avoided.[4] |

| Air/Moisture | Stable, but should be stored in a dry environment.[4][6] |

| pH | No specific data available, but incompatible with acids.[5][7] |

Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with the following:

Hazardous Decomposition Products: When exposed to fire or extreme heat, 4-aminobenzonitrile may decompose to produce:

Recommended Storage Conditions

Proper storage is essential to maintain the quality and stability of this compound. The following are the recommended storage protocols.

| Parameter | Recommendation |

| Temperature | Store in a cool place.[4] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C.[2][8] For long-term storage, refrigeration is advisable. |

| Atmosphere | Store under an inert atmosphere.[2][3] |

| Container | Keep in a tightly closed container.[4][5][6] |

| Location | Store in a dry and well-ventilated area.[4][5][6] |

| Light | Keep in a dark place to protect from light.[2][3] |

Experimental Protocols

Suggested Stress Conditions for Stability Testing:

-

Thermal Stress: Exposing the solid material to elevated temperatures (e.g., 40°C, 60°C) and analyzing at different time points.

-

Photostability: Exposing the compound to controlled UV and visible light sources.

-

Humidity Stress: Storing the compound at elevated humidity levels (e.g., 75% RH, 90% RH).

-

pH Stress: Evaluating stability in acidic, basic, and neutral solutions.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound to ensure its stability.

Caption: Recommended storage and handling workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]

- 4. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Proposed Mechanism of Action of 4-Aminobenzonitrile-d4

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the proposed mechanism of action for 4-Aminobenzonitrile-d4, a deuterated isotopologue of 4-Aminobenzonitrile. In the absence of direct experimental data for the deuterated compound, this guide synthesizes information on the parent molecule's biological activities with the established principles of the deuterium (B1214612) Kinetic Isotope Effect (KIE) in drug metabolism. The central hypothesis is that the mechanism of action of this compound is primarily driven by an altered pharmacokinetic profile, leading to enhanced metabolic stability and increased systemic exposure compared to its non-deuterated counterpart. This guide provides a theoretical framework, proposed experimental protocols for validation, and data visualization to support this hypothesis.

Introduction and Rationale

4-Aminobenzonitrile is an organic compound featuring an amino group and a nitrile group on a benzene (B151609) ring.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3][4] Preclinical research has suggested that 4-Aminobenzonitrile and its derivatives possess a range of biological activities, including potential antimicrobial, anticancer, and hypotensive properties.[2]

This compound is the deuterated form of this molecule, where the four hydrogen atoms on the aromatic ring have been replaced with deuterium. The strategic replacement of hydrogen with deuterium is a modern medicinal chemistry technique used to favorably alter a drug's metabolic profile.[5][6] This alteration is achieved through the deuterium Kinetic Isotope Effect (KIE), which can slow down metabolic pathways, leading to improved pharmacokinetics and enhanced safety.[5][7]

The mechanism of action for this compound has not been explicitly elucidated in the literature. Therefore, this guide proposes a mechanism based on its identity as a deuterated compound: This compound is hypothesized to exert its effects not by a novel pharmacodynamic interaction, but by leveraging the KIE to resist metabolic degradation, thereby prolonging the systemic exposure and enhancing the intrinsic biological activities of the parent molecule.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of this proposed mechanism lies in the KIE. The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy.[5][8] Consequently, more energy is required to cleave a C-D bond, and if this cleavage is the rate-determining step of a reaction, the reaction will proceed more slowly.[6]

In drug metabolism, many Phase I reactions are catalyzed by Cytochrome P450 (CYP450) enzymes, which frequently mediate the cleavage of C-H bonds as a critical step in processes like aromatic hydroxylation.[5][9] By replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced.[6] This can result in:

-

Increased drug half-life (t½).

-

Higher area under the curve (AUC), indicating greater drug exposure.

-

Reduced clearance (CL).

-

Decreased formation of potentially toxic metabolites.[6]

Proposed Mechanism of Action and Metabolic Pathways

The primary metabolic pathways for aromatic amines like 4-Aminobenzonitrile are mediated by CYP450 enzymes and involve oxidative reactions.[10][11] The most probable metabolic attack sites are the aromatic ring (via hydroxylation) and the amino group (via oxidation or conjugation). The nitrile group can also undergo hydrolysis to a carboxylic acid, a reaction catalyzed by nitrile hydratase and amidase enzymes.[12][13]

The designation "-d4" indicates full deuteration of the benzene ring. Aromatic hydroxylation is a common and often rate-limiting step in the clearance of such compounds. Therefore, the core of the proposed mechanism is as follows:

-

Metabolic Resistance: The deuterated aromatic ring of this compound is more resistant to CYP450-mediated hydroxylation than the protonated ring of the parent compound.

-

Slower Clearance: This resistance, due to the KIE, slows the rate-determining step of its metabolic clearance.

-

Enhanced Exposure: The reduced clearance leads to a longer plasma half-life and greater overall systemic exposure (AUC) of the active compound.

-

Prolonged Activity: By remaining in circulation for a longer period at therapeutic concentrations, this compound can exert a more sustained and potent pharmacological effect compared to an equivalent dose of its non-deuterated counterpart.

This proposed mechanism is visualized in the signaling pathway diagram below.

Caption: Proposed metabolic pathways comparing 4-Aminobenzonitrile and its d4 analogue.

Quantitative Data Presentation

To illustrate the expected outcome of deuteration, the following table presents hypothetical pharmacokinetic data comparing 4-Aminobenzonitrile with this compound following oral administration in a rat model. These values are for illustrative purposes and require experimental validation.

| Parameter | Symbol | 4-Aminobenzonitrile (Hypothetical) | This compound (Hypothetical) | Fold Change |

| Plasma Half-Life | t½ | 1.5 hours | 4.5 hours | 3.0x |

| Area Under the Curve | AUC (0-∞) | 800 ng·h/mL | 2800 ng·h/mL | 3.5x |

| Maximum Concentration | Cmax | 450 ng/mL | 600 ng/mL | 1.3x |

| Systemic Clearance | CL | 12.5 L/h/kg | 3.6 L/h/kg | 0.29x |

| Kinetic Isotope Effect | KIE (kH/kD) | - | ~3.5 | - |

Experimental Protocols

To validate the proposed mechanism, the primary experimental step is to quantify the KIE on the metabolic rate. An in vitro metabolic stability assay using human liver microsomes (HLM) is the standard approach.[10]

Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

1. Objective: To determine and compare the metabolic rates of 4-Aminobenzonitrile and this compound and to calculate the KIE.

2. Materials:

-

4-Aminobenzonitrile and this compound

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., Corning Gentest™)

-

Acetonitrile (ACN) with internal standard (e.g., Tolbutamide, 100 ng/mL) for reaction quenching

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

3. Procedure:

-

Preparation: Thaw HLM on ice. Prepare 1 mM stock solutions of test compounds in DMSO. Prepare working solutions by diluting stocks in buffer.

-

Incubation Mixture: In a 96-well plate, prepare the pre-incubation mix. For each 200 µL reaction, combine:

-

138 µL Phosphate Buffer

-

40 µL NADPH Regenerating System Solution A

-

10 µL HLM (final concentration: 1 mg/mL)

-

10 µL Test Compound (final concentration: 1 µM)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 2 µL of NADPH Regenerating System Solution B (NADP+).

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 400 µL of ice-cold ACN with internal standard.

-

Sample Processing: Once all time points are collected, seal the plate and vortex for 2 minutes. Centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the protein.

-

Analysis: Carefully transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

4. Data Analysis:

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-